An In-depth Technical Guide on the Synthesis and Characterization of Ornidazole Diol
An In-depth Technical Guide on the Synthesis and Characterization of Ornidazole Diol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ornidazole, a potent 5-nitroimidazole antimicrobial agent, is widely used in the treatment of anaerobic bacterial and protozoal infections. Its metabolic fate and degradation pathways are of significant interest in drug development and quality control. A key related substance is Ornidazole diol, chemically known as 3-(2-Methyl-5-nitro-1H-imidazol-1-yl)propane-1,2-diol. This compound is a known metabolite and a potential impurity in Ornidazole formulations, arising from the hydrolysis of the parent drug. This technical guide provides a comprehensive overview of the synthesis and detailed characterization of Ornidazole diol.
Synthesis of Ornidazole Diol
The synthesis of Ornidazole diol can be efficiently achieved through a two-step process starting from the commercially available drug, Ornidazole. The first step involves the intramolecular cyclization of Ornidazole to form an epoxide intermediate, which is subsequently hydrolyzed to yield the desired diol.
Experimental Protocol
Step 1: Synthesis of 1-(2,3-Epoxypropyl)-2-methyl-5-nitroimidazole (Ornidazole Epoxide)
A solution of Ornidazole in 3 M aqueous sodium hydroxide is heated at 60–70 °C for 10–15 minutes. Upon cooling the solution to 0 °C, crystals of the epoxide intermediate are formed. The crude product is then purified by recrystallization from ethyl acetate.[1]
Step 2: Hydrolysis of Ornidazole Epoxide to Ornidazole Diol
The synthesized Ornidazole epoxide is heated in 85% formic acid for 15 hours to open the oxirane ring and form an intermediate formiate. The reaction mixture is evaporated to near dryness under reduced pressure. Water is added and subsequently distilled off, a process that is repeated twice. A 10% sodium hydroxide solution and a sufficient amount of methanol are added to the residue, and the mixture is heated at 100 °C for 1 hour to hydrolyze the formiate. The solvent is then evaporated under reduced pressure. The final product, Ornidazole diol, is purified by recrystallization from ethyl acetate, affording a high purity product.[1]
Characterization of Ornidazole Diol
Thorough characterization is essential to confirm the identity and purity of the synthesized Ornidazole diol. The following analytical techniques are employed:
Physicochemical Properties
| Property | Value | Reference |
| Chemical Name | 3-(2-Methyl-5-nitro-1H-imidazol-1-yl)propane-1,2-diol | [2] |
| CAS Number | 62580-80-7 | [2] |
| Molecular Formula | C7H11N3O4 | [2] |
| Molecular Weight | 201.18 g/mol | [2] |
| Melting Point | 103 °C | [1] |
| Purity | ~99.5% | [3] |
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR (400 MHz, DMSO-d₆): The proton NMR spectrum of Ornidazole diol shows characteristic signals confirming its structure. The proton on the imidazole ring (H-4) appears as a singlet at δ 8.01 ppm. The methylene protons of the N-CH₂ group exhibit diastereotopic splitting, appearing as doublets of doublets at δ 4.78 (J = 15.4, 2.6 Hz) and δ 4.32 (J = 15.4, 5.4 Hz). The methine proton of the CH(OH) group is observed as a multiplet at δ 3.39 ppm. The protons of the CH₂(OH) group appear as a broad triplet at δ 2.78 ppm and a multiplet at δ 2.47 ppm.[1]
Infrared (IR) Spectroscopy
The FT-IR spectrum of Ornidazole diol displays characteristic absorption bands corresponding to its functional groups. The broad band in the region of 3670–3580 cm⁻¹ is attributed to the O-H stretching vibrations of the two hydroxyl groups. The bands in the 2975–2860 cm⁻¹ range correspond to C-H stretching of the methylene and methyl groups. The strong absorption band around 1300–1255 cm⁻¹ is characteristic of the N-O stretching of the nitro group.[1]
Mass Spectrometry (MS)
Mass spectrometric analysis of Ornidazole diol would be expected to show a molecular ion peak corresponding to its molecular weight (201.18 g/mol ). The fragmentation pattern would likely involve the loss of water molecules from the diol moiety and cleavage of the propanediol side chain.
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC)
A reversed-phase HPLC method can be utilized for the purity assessment of the synthesized Ornidazole diol. A suitable method would employ a C18 column with a mobile phase consisting of a mixture of phosphate buffer and an organic modifier like methanol or acetonitrile.[4][5] Detection is typically carried out using a UV detector at a wavelength where the nitroimidazole chromophore exhibits strong absorbance, such as 318 nm.[4]
Biological Relevance and Metabolic Pathway
Ornidazole diol is a known human metabolite of Ornidazole, designated as M4. The metabolic transformation occurs primarily in the liver. The proposed pathway involves an initial epoxidation of the Ornidazole side chain, likely catalyzed by cytochrome P450 enzymes, to form Ornidazole epoxide. This reactive intermediate is then hydrolyzed by epoxide hydrolase to the more stable Ornidazole diol.[6]
Workflow and Pathway Diagrams
Caption: Synthesis workflow for Ornidazole diol from Ornidazole.
Caption: Metabolic pathway of Ornidazole to Ornidazole diol.
Conclusion
This technical guide provides a detailed protocol for the synthesis of Ornidazole diol and a comprehensive overview of its characterization. The provided data and methodologies are valuable for researchers in medicinal chemistry, drug metabolism, and pharmaceutical quality control. The synthesis route via the epoxide intermediate is efficient and yields a high-purity product. The spectroscopic and chromatographic data presented herein can serve as a reference for the identification and quantification of this important Ornidazole-related compound.
References
- 1. researchgate.net [researchgate.net]
- 2. echemi.com [echemi.com]
- 3. The Synthesis and Study of Profiles of the Ornidazole Impurities - Neliti [neliti.com]
- 4. rjptonline.org [rjptonline.org]
- 5. ijsra.net [ijsra.net]
- 6. Mammalian epoxide hydrolases in xenobiotic metabolism and signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
